2,5-Bis(4-methoxyphenyl)thiophene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55827-09-3 |
|---|---|
Molecular Formula |
C18H16O2S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2,5-bis(4-methoxyphenyl)thiophene |
InChI |
InChI=1S/C18H16O2S/c1-19-15-7-3-13(4-8-15)17-11-12-18(21-17)14-5-9-16(20-2)10-6-14/h3-12H,1-2H3 |
InChI Key |
SNVBIBDQUGLRIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Synthetic Methodologies for 2,5 Bis 4 Methoxyphenyl Thiophene and Its Advanced Derivatives
Palladium-Catalyzed Cross-Coupling Strategies for 2,5-Bis(4-methoxyphenyl)thiophene
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, providing efficient pathways to construct complex aryl-heteroaryl structures like this compound.
Suzuki-Miyaura Coupling Protocols for this compound Synthesis
The Suzuki-Miyaura coupling is a highly effective method for synthesizing 2,5-diarylthiophenes. This reaction typically involves the palladium-catalyzed cross-coupling of a dihalothiophene with an arylboronic acid in the presence of a base. libretexts.orgyoutube.com The synthesis of this compound is achieved by reacting 2,5-dihalothiophene (e.g., 2,5-dibromothiophene) with 4-methoxyphenylboronic acid.
The general catalytic cycle for this transformation involves three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the 2,5-dihalothiophene.
Transmetalation: The aryl group from the organoborane compound is transferred to the palladium(II) complex. This step is facilitated by a base.
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the this compound product and regenerating the Pd(0) catalyst. libretexts.org
Researchers have optimized this reaction for various thiophene (B33073) derivatives. For instance, the synthesis of 2,5-diisopropenylthiophene via a double Suzuki–Miyaura reaction has been thoroughly investigated to optimize parameters like temperature, solvent, and the choice of base. nih.govnih.gov These findings are directly applicable to the synthesis of this compound, providing a robust and high-yielding synthetic route.
Table 1: Representative Conditions for Suzuki-Miyaura Synthesis of Di-substituted Thiophenes
| Thiophene Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 2,5-Dibromothiophene | Isopropenylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | KOH | DME/H₂O | High | nih.gov |
| 2-Bromothiophene | 4-Nitrophenylboronic acid | Palladium Catalyst | Not specified | Not specified | High | youtube.com |
Sonogashira Coupling Approaches for Related Thiophene-Based Conjugated Systems
The Sonogashira coupling is a powerful reaction for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.org While not directly forming the aryl-thiophene bond of the title compound, it is crucial for synthesizing related conjugated systems where alkyne units are attached to the thiophene core. This method employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org
A pertinent example is the synthesis of 2,5-bis((trimethylsilyl)ethynyl)thiophene from 2,5-diiodothiophene. mdpi.com The reaction proceeds under mild conditions and demonstrates the utility of Sonogashira coupling in creating extended π-conjugated systems based on the thiophene scaffold. These alkynylthiophenes can serve as precursors for more complex materials. mdpi.comyoutube.com
Table 2: Sonogashira Coupling for Thiophene Functionalization
| Thiophene Substrate | Alkyne | Catalyst System | Solvent/Base | Conditions | Product | Reference |
|---|---|---|---|---|---|---|
| 2,5-Diiodothiophene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | THF / i-Pr₂NH | 60 °C, 48 h | 2,5-Bis((trimethylsilyl)ethynyl)thiophene | mdpi.com |
| Iodothiophene | Terminal Alkynes | Pd/C / CuI / PPh₃ | Water | Not specified | Acetylenic Thiophenes | nih.gov |
Stille and Negishi Cross-Coupling in Thiophene Derivatization
The Stille and Negishi reactions are also cornerstone methods for C-C bond formation in organic synthesis. organic-chemistry.orgresearchgate.net
The Stille coupling involves the reaction of an organostannane (organotin compound) with an organic halide or pseudohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. It has been successfully applied to the synthesis of ferrocenyl thiophene derivatives by coupling bromosubstituted thiophenes with tributylstannylferrocene, showcasing its utility in creating organometallic thiophene structures. researchgate.net The primary drawback is the toxicity associated with organotin reagents. organic-chemistry.org
The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. The catalytic cycle is similar to that of other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. researchgate.net It offers a powerful alternative for derivatizing the thiophene ring.
Both methods significantly expand the toolbox for modifying thiophene cores, allowing for the introduction of diverse organic fragments at specific positions.
Functionalization Reactions of the this compound Core
Once the this compound core is synthesized, its properties can be further tuned through functionalization reactions on the thiophene ring.
Electrophilic Substitution Reactions on Thiophene Rings
Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.com Substitution typically occurs preferentially at the C2 and C5 positions. However, in this compound, these positions are already occupied.
The methoxy (B1213986) groups on the phenyl rings are electron-donating, which increases the electron density of the entire conjugated system, including the central thiophene ring. This activating effect directs further electrophilic substitution to the vacant C3 and C4 positions of the thiophene ring. The general mechanism involves the attack of an electrophile on the pi-electron system of the thiophene ring, forming a carbocation intermediate, which then loses a proton to restore aromaticity. libretexts.org For example, bromination would be expected to yield 3-bromo or 3,4-dibromo derivatives.
Nucleophilic Reactions and Condensation Pathways for Thiophene Compounds
Direct nucleophilic aromatic substitution (SNAr) on an unsubstituted thiophene ring is generally difficult due to its electron-rich nature. numberanalytics.com Such reactions typically require the presence of strong electron-withdrawing groups on the ring and a good leaving group (e.g., a halogen). researchgate.netnih.gov For this compound, the electron-donating methoxyphenyl groups further deactivate the ring towards nucleophilic attack.
However, functionalization can be achieved through alternative pathways. One such method involves metalation, for instance, using an organolithium reagent like n-butyllithium. This would deprotonate one of the available positions on the thiophene ring (C3 or C4), creating a potent nucleophilic lithium-thiophene species. This intermediate can then react with various electrophiles to introduce a wide range of functional groups. prepchem.com This two-step process of metalation followed by electrophilic quench is a versatile strategy for the "umpolung" (reversal of polarity) of the thiophene ring's reactivity, enabling what is formally a nucleophilic substitution.
Directed C-H Functionalization Strategies for Thiophene Scaffolds
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of functionalized thiophenes. This approach avoids the pre-functionalization of starting materials, which is often a requirement in traditional cross-coupling reactions. By using a directing group, chemists can achieve high regioselectivity in the functionalization of the thiophene ring. nih.govresearchgate.net
Recent studies have demonstrated the use of a pH-sensitive directing group to control the site of C-H activation on a thiophene scaffold, allowing for the selective synthesis of 2,3,4- and 2,4,5-substituted thiophenes. nih.gov The C-H arylation was successfully performed in water, with the use of a surfactant significantly improving the yield. nih.gov This method provides a potentially powerful means for generating diverse, medicinally relevant thiophene cores. nih.gov
Palladium catalysis is often employed in these transformations. For instance, the direct acylation of arene C-H bonds with aldehydes has been achieved using a palladium acetate (B1210297) catalyst and a peroxide oxidant. researchgate.net The use of a pyridine (B92270) directing group facilitates this solvent-free oxidative acylation, providing access to a range of aromatic and aliphatic ketones. researchgate.net
Furthermore, the development of removable directing groups has expanded the scope of rhodium-catalyzed C-H functionalization reactions. researchgate.net These directing groups can be easily installed and subsequently cleaved, offering a versatile strategy for the synthesis of complex molecules. researchgate.net
Diversity-Oriented Synthesis and Advanced Preparative Approaches
To meet the demand for novel thiophene derivatives with diverse substitution patterns, chemists have developed a range of advanced synthetic methodologies. These include one-pot cascade reactions, the cyclization of functionalized alkynes, and the use of microwave irradiation to accelerate reaction times.
One-Pot Cascade Reactions and Multi-Component Syntheses
One-pot cascade reactions and multi-component syntheses represent a highly efficient approach to constructing complex molecules like 2,5-di(hetero)arylthiophenes from simple starting materials in a single operation. beilstein-journals.orgrsc.org This strategy minimizes waste and reduces the need for purification of intermediates. nih.gov
A notable example is the pseudo five-component synthesis of symmetrical 2,5-di(hetero)arylthiophenes. beilstein-journals.org This method utilizes a one-pot Sonogashira-Glaser coupling-cyclization sequence, employing a single Pd/Cu-catalyst system. beilstein-journals.org The process starts from readily available iodo(hetero)arenes and proceeds in moderate to good yields, offering a direct route to well-defined thiophene oligomers. beilstein-journals.org This approach is tolerant of various functional groups, including polar substituents like hydroxyl groups. beilstein-journals.org
The Suzuki-Miyaura cross-coupling reaction is another cornerstone of one-pot syntheses for thiophene derivatives. rsc.orgmdpi.comnih.govresearchgate.net It has been successfully applied in micellar conditions, allowing for the efficient coupling of thiophene boronic acids with bromoanilines in water at room temperature, often with very short reaction times. mdpi.com This environmentally friendly approach provides high yields of the desired products. mdpi.com
| Reactants | Catalyst System | Conditions | Product | Yield | Reference |
| Iodo(hetero)arenes, Terminal Alkyne, Na2S | Pd/Cu | One-pot | Symmetrical 2,5-di(hetero)arylthiophenes | Moderate to Good | beilstein-journals.org |
| Bromoanilines, Thiophene Boronic Acids | Pd(dtbpf)Cl2 | Kolliphor EL/H2O, room temp. | Thiophene-aniline coupled products | Up to 98% | mdpi.com |
| 2,5-Dibromothiophene, Isopropenylboronic acid pinacol ester | Not specified | Not specified | 2,5-Diisopropenylthiophene | Not specified | nih.gov |
Cyclization of Functionalized Alkynes for Thiophene Ring Construction
The construction of the thiophene ring via the cyclization of functionalized alkynes offers a regioselective and atom-economical route to substituted thiophenes. nih.govresearchgate.net This method allows for the direct formation of the thiophene core with a desired substitution pattern, often starting from readily available acyclic precursors. researchgate.net
Various catalytic systems have been developed to facilitate this transformation. For example, the PdI2/KI-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols leads to the formation of substituted thiophenes. researchgate.net The reaction is believed to proceed through an intramolecular nucleophilic attack of the thiolic group on the palladium-coordinated triple bond. researchgate.net
Another approach involves the [3+2] cascade cyclization reaction of internal alkynes with pyridinium (B92312) 1,4-zwitterionic thiolates, which provides a library of polysubstituted thiophenes with excellent regioselectivity. researchgate.net This method is particularly effective for synthesizing thiophenes bearing fluorine-containing groups. researchgate.net Radical cyclization reactions of alkenes and alkynes also provide a powerful tool for the synthesis of diverse molecular scaffolds containing thiophene rings. mdpi.com
| Starting Material | Catalyst/Reagent | Product | Key Feature | Reference |
| (Z)-2-en-4-yne-1-thiols | PdI2/KI | Substituted thiophenes | Cycloisomerization | researchgate.net |
| Internal alkynes, Pyridinium 1,4-zwitterionic thiolates | None | Polysubstituted thiophenes | [3+2] Cascade cyclization | researchgate.net |
| Halo-alkenes or -alkynes | Various radical initiators | Functionalized thiophenes | Radical cyclization | mdpi.com |
Microwave-Assisted Synthetic Procedures for Thiophene-Containing Molecules
Microwave-assisted organic synthesis (MAOS) has become an established technique for accelerating chemical reactions, often leading to higher yields and reduced byproduct formation compared to conventional heating methods. researchgate.netnih.govmdpi.comfrontiersin.org This is due to efficient and rapid volumetric heating. frontiersin.org
The Suzuki coupling reaction, a key method for forming C-C bonds, has been significantly improved by the use of microwave irradiation. researchgate.netnih.govacs.org For instance, the solvent-free, microwave-assisted coupling of thienyl boronic acids with thienyl bromides on an aluminum oxide support provides a rapid and environmentally friendly route to thiophene oligomers. researchgate.netnih.govacs.org This method allows for quick optimization of reaction conditions to achieve high yields of the target compounds. researchgate.netnih.govacs.org
Microwave assistance has also been successfully applied to the C-H arylation of thiophenes with aryl halides. frontiersin.org A sustainable protocol using a palladium nanocatalyst in a green solvent, γ-valerolactone (GVL), has been developed, demonstrating excellent results with activated substrates. frontiersin.org Furthermore, microwave irradiation has been shown to dramatically reduce reaction times in the synthesis of fused 1,2,4-triazines bearing thiophene moieties, improving yields from 62% (conventional heating for 2 hours) to 98% in just 2 minutes. mdpi.com
| Reaction Type | Reactants | Catalyst | Conditions | Product | Key Advantage | Reference |
| Suzuki Coupling | Thienyl boronic acids, Thienyl bromides | Pd catalyst | Microwave, solvent-free, Al2O3 support | Thiophene oligomers | Rapid, environmentally friendly | researchgate.netnih.govacs.org |
| C-H Arylation | Thiophenes, Aryl halides | Pd nanocatalyst | Microwave, γ-valerolactone (GVL) | Arylated thiophenes | Sustainable, efficient | frontiersin.org |
| Fused Triazine Synthesis | Thiophene-containing starting materials | None | Microwave, glacial acetic acid | Fused 1,2,4-triazines | Drastically reduced reaction time, improved yield | mdpi.com |
Computational and Theoretical Investigations of 2,5 Bis 4 Methoxyphenyl Thiophene
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a powerful tool for examining the properties of molecules like 2,5-Bis(4-methoxyphenyl)thiophene. The B3LYP method, in particular, is frequently employed due to its accuracy in predicting molecular structures and other characteristics. ekb.eg
Molecular Geometry Optimization and Structural Parameter Analysis
| Parameter | Value |
| Molecular Formula | C₁₈H₁₆O₂S |
| Molecular Weight | 296.39 g/mol |
| InChIKey | SNVBIBDQUGLRIV-UHFFFAOYSA-N |
Table 1: Key identifiers for this compound. nih.gov
Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potentials (MEPs)
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy gap between the HOMO and LUMO is a critical parameter that influences the electronic and optical properties of a molecule, including its reactivity and absorption/emission characteristics. wikipedia.orgresearchgate.net
In thiophene-based systems, the electronic structure is characterized by a stable six-electron aromatic system formed by the p-electrons of the carbon atoms and a lone pair from the sulfur atom. researchgate.net This results in three doubly occupied π-molecular orbitals. researchgate.net The HOMO in such systems is often delocalized across the thiophene (B33073) ring and the adjacent phenyl rings, while the LUMO is similarly distributed. The energy of these orbitals can be fine-tuned by the introduction of electron-donating or electron-withdrawing groups.
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). This is crucial for understanding intermolecular interactions. In thiophene, regions of positive electrostatic potential, known as σ-holes, are located opposite the S-C covalent bonds, which can lead to specific intermolecular interactions. nih.gov
Prediction of Electronic and Optical Transitions in this compound and its Analogues
The photophysical properties of thiophene derivatives are closely linked to their electronic structure. For instance, in the case of 5-(5-(4-fluorophenyl)thiophen-2-yl)thiophene-2-carboxamidine, the absorption spectrum shows a slight dependence on solvent polarity, shifting from 368 nm in cyclohexane (B81311) to 379 nm in acetonitrile. ekb.eg The fluorescence emission maximum, however, exhibits a more significant variation of about 40 nm in aprotic solvents, suggesting an emission from a state with intramolecular charge transfer (ICT) character. ekb.eg The larger Stokes shift observed with increasing solvent polarity further supports this, indicating a larger dipole moment in the excited state compared to the ground state. ekb.eg These observations are crucial for predicting the behavior of this compound in different environments.
Ab Initio Molecular Orbital Calculations for Thiophene-Based Compounds
Ab initio molecular orbital calculations provide a foundational understanding of the electronic structure of thiophene and its derivatives. rsc.orgrsc.org These calculations have indicated that the 3d-orbitals of the sulfur atom play a minor role in the bonding of the thiophene ring. rsc.org More advanced ab initio molecular dynamics simulations have been used to investigate the relaxation pathways of photoexcited thiophene. rsc.org These studies reveal that after excitation, an ultrafast ring-opening can occur due to the cleavage of a carbon-sulfur bond. rsc.org The subsequent dynamics involve a complex interplay between internal conversion and intersystem crossing, with triplet states playing a significant role in the relaxation process. rsc.org
Conformational Analysis and Intermolecular Interactions (e.g., π-Stacking Arrangements)
The conformation of this compound and the nature of its intermolecular interactions are key to its solid-state properties and its performance in electronic devices. In thiophene-based systems, π-π stacking between the thiophene rings and between thiophene and phenyl rings are common and significant intermolecular interactions. nih.gov The strength of these interactions is dominated by van der Waals dispersion forces. nih.gov
Structure Function Relationships in 2,5 Bis 4 Methoxyphenyl Thiophene Systems
Influence of the Extended π-Conjugation System on Electronic Interactions and Charge Transport
The extended π-conjugation system in 2,5-Bis(4-methoxyphenyl)thiophene, which encompasses the thiophene (B33073) core and the two phenyl rings, is fundamental to its electronic properties. This delocalized electron network facilitates intramolecular charge transfer (ICT), a critical process for the functioning of organic electronic devices. daneshyari.com The extent of this conjugation directly influences the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The insertion of π-conjugated substituents can lead to a significant red-shift in the material's absorption spectrum, indicating a narrowing of the HOMO-LUMO gap. rsc.org This enhanced conjugation not only affects the optical properties but also plays a crucial role in charge transport. A well-defined and extended π-system generally promotes better orbital overlap between adjacent molecules in the solid state, which is essential for efficient charge hopping, the primary mechanism of charge transport in many organic semiconductors. Theoretical studies on related thiophene-based systems have revealed that radial, cyclic π-conjugation can lead to unique structural and photophysical properties. nagoya-u.ac.jp
The nature of charge transport, whether it is p-type (hole transport) or ambipolar (both hole and electron transport), is intrinsically linked to the electronic structure. jksus.org The ionization potential and electron affinity, which are modulated by the π-conjugated system, determine the energy barriers for hole and electron injection, respectively. jksus.org
Impact of Methoxy (B1213986) Substituents on Electronic Modulation and Device Performance
The methoxy (-OCH3) groups attached to the phenyl rings in this compound are not merely passive substituents; they actively modulate the electronic landscape of the molecule. As electron-donating groups, they exert both inductive and mesomeric effects on the electronic energy levels of the thiophene core. researchgate.net
The introduction of methoxy groups generally leads to a destabilization (increase in energy) of the π orbitals of the thiophene ring. researchgate.net Specifically, the highest occupied molecular orbital (π3) is significantly destabilized, an effect that is more pronounced with substitution at the 2-position compared to the 3-position of the thiophene ring. researchgate.net In the case of 2,5-disubstitution, this destabilization is further amplified. researchgate.net This upward shift in the HOMO level can facilitate hole injection from the electrode in an electronic device.
The number and position of methoxy groups can be strategically employed to fine-tune the optoelectronic and charge transport properties. For instance, in related thiophene-based chalcones, the presence of di- or tri-methoxy groups can be used to tune for ambipolar or p-channel characteristics, respectively. daneshyari.comjksus.org The electron-donating nature of the methoxy groups enhances intramolecular charge transfer from the occupied to the unoccupied molecular orbitals, which is a desirable feature for various electronic applications. daneshyari.com
The table below summarizes the impact of methoxy substitution on the electronic properties of thiophene-based systems.
| Substitution Pattern | Effect on Highest Occupied π Orbital (π3) | Resulting Charge Transport Characteristics (in related systems) |
| Single Methoxy Group | Significant destabilization researchgate.net | Ambipolar performance (mono- and di-substituted) jksus.org |
| Two Methoxy Groups (2,5-position) | Further destabilization researchgate.net | P-channel characteristics (tri-substituted) jksus.org |
Correlation between Molecular Planarity, Twisted Structures, and Charge Carrier Mobility
The three-dimensional arrangement of the constituent rings in this compound significantly influences its charge transport capabilities. An ideal, fully planar conformation would maximize π-orbital overlap along the molecular backbone, which is generally conducive to high intramolecular charge mobility. However, steric hindrance between the thiophene and phenyl rings can lead to a twisted structure where the phenyl rings are rotated out of the plane of the thiophene ring.
This twisting, or dihedral angle, has a direct impact on the extent of π-conjugation. A larger twist angle reduces the effective conjugation, which in turn can affect the electronic properties and charge carrier mobility. In some thiophene derivatives, the dihedral angles between the benzene (B151609) rings and the thiophene ring can be substantial. nih.gov
While planarity is often sought for efficient intramolecular transport, the intermolecular packing in the solid state is equally, if not more, critical for charge carrier mobility. For efficient charge transport, a balance must be struck between maintaining sufficient intramolecular conjugation and facilitating favorable intermolecular interactions. In some cases, a non-planar "propeller" structure can still lead to efficient charge transport if the molecules pack in a way that allows for strong intermolecular electronic coupling. nih.gov
The interplay between molecular structure and charge mobility is a key area of research in organic electronics. Maximizing the charge transfer integral (t) and minimizing the reorganization energy (λ) are crucial for achieving high mobility. daneshyari.com The direct method is a computational approach used to calculate these parameters and predict charge mobility. daneshyari.com
Crystalline Packing Architectures and Their Repercussions on Solid-State Performance
The arrangement of molecules in the solid state, or crystalline packing, is a paramount determinant of the bulk electronic properties and, consequently, the performance of a device. The efficiency of charge transport in organic semiconductors is highly dependent on the degree of intermolecular electronic coupling, which is dictated by the packing motif.
Different packing architectures, such as herringbone or pi-stacking arrangements, can result in varying degrees of orbital overlap between adjacent molecules. Strong intermolecular interactions, often facilitated by close packing and specific molecular orientations, are essential for creating efficient pathways for charge carriers to move through the material.
In some thiophene-based compounds, intermolecular interactions like C-H···O or C-H···N hydrogen bonds can play a significant role in dictating the supramolecular assembly, leading to the formation of one-dimensional chains or more complex networks. nih.govnih.gov These non-covalent interactions can enforce a specific molecular arrangement that is beneficial for charge transport.
Advanced Applications of 2,5 Bis 4 Methoxyphenyl Thiophene in Organic and Optoelectronic Materials
Novel Optoelectronic Systems
The diarylthiophene scaffold is a fundamental component in various novel optoelectronic systems, where its electron-rich nature and structural rigidity can be harnessed to create materials with unique light-matter interactions.
Molecules with a donor-π-acceptor (D-π-A) structure are essential for second-order nonlinear optical (NLO) materials. The 2,5-Bis(4-methoxyphenyl)thiophene structure represents a donor-π-donor system, but its core thiophene (B33073) bridge is highly effective in mediating charge transfer when incorporated into D-π-A chromophores.
For instance, highly hyperpolarizable chromophores have been developed using N,N-bis-(4-methoxyphenyl)aryl-amino donors linked through a 2,5-divinylenethienyl bridge to a powerful acceptor. acs.org These designs show a significant enhancement in bulk nonlinearity (r₃₃), demonstrating the effectiveness of the thiophene-based bridge in the π-conjugated system. acs.org Further studies on push-pull chromophores with thiophene spacers show very high molecular first hyperpolarizabilities (μβ) and electro-optic coefficients (r₃₃) up to 650 pm V⁻¹, making them promising for electro-optic device applications. rsc.org The introduction of branched β-thiophenes as spacers has also been shown to improve the thermal stability of the resulting electro-optic films. rsc.org Computational studies confirm that incorporating a thiophene π-spacer is a significant factor in achieving remarkable NLO responses. daneshyari.com
2,5-Bis(diarylethenyl)thiophenes have been designed as a new class of electrochromic materials that exhibit changes in both color and fluorescence upon redox stimulation. These systems function as violene/cyanine hybrids. In their neutral state, derivatives featuring alkoxyphenyl groups, such as the methoxyphenyl groups found in this compound, are fluorescent. acs.orgbohrium.com
Upon electrochemical oxidation, these molecules undergo two reversible one-electron oxidations, forming radical cation and dication species. This process leads to a vivid color change and the quenching of fluorescence. The redox potentials and spectral features can be precisely controlled by modifying the aryl groups (e.g., alkoxyphenyl vs. dialkylaminophenyl), the number of thiophene rings in the core, and the length of the alkyl chains on the phenyl rings. bohrium.com This tunability makes bis(diarylethenyl)thiophenes a versatile platform for creating advanced electrochromic devices with dual optical responses. acs.org
Chemical Sensing Platforms (excluding biological sensing)
The conjugated framework of thiophene-based molecules makes them excellent candidates for chemical sensing platforms. Interaction with an analyte can modulate the electronic structure of the material, leading to a detectable optical or electronic signal. Thiophene-based chemosensors have been developed for detecting a range of non-biological analytes, including metal ions and volatile organic compounds (VOCs). bohrium.comnih.gov
Thiophene-based sensors for metal ions often operate via fluorescence or colorimetric changes. bohrium.com These sensors typically consist of a thiophene fluorophore linked to a specific ion-binding unit (receptor). For example, a phenothiazine-thiophene derivative has been shown to be a highly sensitive and selective colorimetric and fluorometric sensor for copper ions (Cu²⁺), with a detection limit in the nanomolar range. rsc.org The binding of the metal ion to the receptor alters the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a change in its absorption or emission spectrum. rsc.org Other thiophene-based systems have been designed for the selective detection of ions such as zinc (Zn²⁺), cyanide (CN⁻), and indium (In³⁺). daneshyari.commdpi.com
Furthermore, conjugated polymers derived from thiophene building blocks are used in "electronic noses" for detecting VOCs. acs.orgacs.orgresearchgate.net These sensors are often fabricated as thin films where the absorption of VOCs induces swelling or subtle morphological changes in the polymer matrix. This physical change alters the inter-chain distances and π-orbital overlap, causing a shift in the material's optical properties, which can be detected colorimetrically. acs.orgnih.gov This strategy has been used to create sensor arrays that can differentiate between various common organic solvents like chloroform, tetrahydrofuran, and hexane (B92381) based on the unique color pattern produced. researchgate.net
| Sensor Type | Target Analyte | Sensing Mechanism | Detection Limit | Reference |
|---|---|---|---|---|
| Phenothiazine-Thiophene Derivative | Copper (Cu²⁺) | Colorimetric & Fluorometric | 1.046 x 10⁻⁸ M | rsc.org |
| Dihydrothiophene Derivative (DHADC) | Zinc (Zn²⁺) | Fluorescence Turn-On | 2.55 µM | mdpi.com |
| Thiophene-carbohydrazide (TP) | Indium (In³⁺) | Chelation-Enhanced Fluorescence | 0.61 µM | daneshyari.com |
| Conjugated Polymer Films | Volatile Organic Compounds (VOCs) | Optical/Colorimetric Change | Varies by analyte | acs.orgnih.gov |
Building Blocks for Advanced Functional Polymers and Conjugated Materials
This compound serves as a model for diarylthiophene building blocks used in the synthesis of advanced functional polymers and conjugated materials. The 2,5-disubstituted thiophene core is a fundamental unit for creating linear, π-conjugated backbones essential for organic electronics.
Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings, enable the efficient polymerization of thiophene-based monomers. nih.govrsc.org For example, high molecular weight thiophene-containing polymers can be synthesized through the Suzuki polycondensation of 2,5-thiophenebis(boronic acid) derivatives with various aryl dibromides. rsc.org The use of specialized palladium catalysts with bulky phosphine (B1218219) ligands is crucial for achieving high yields and molecular weights, which are necessary for good film-forming properties and efficient charge transport. rsc.org
The regioregularity of polythiophenes is a critical factor that is controlled during synthesis. Polymers with a high percentage of head-to-tail linkages exhibit superior electronic properties due to more ordered molecular packing and enhanced π-stacking. cmu.edu Various synthetic strategies, including Kumada-Tamao-Corriu cross-coupling and C-H functionalization polycondensation, are employed to control this regioregularity and produce polymers with optimized performance for applications in OLEDs and photovoltaics. nih.gov The optoelectronic properties of the final polymer can be tuned by co-polymerizing thiophene units with other aromatic or heteroaromatic monomers, allowing for precise control over the material's bandgap and energy levels.
Polymerization and Oligomerization Strategies Involving 2,5 Bis 4 Methoxyphenyl Thiophene Units
Synthesis of Conductive Polymers Incorporating Thiophene-Methoxy Moieties
The incorporation of 2,5-bis(4-methoxyphenyl)thiophene into conductive polymers is a key strategy for fine-tuning their properties. The methoxy (B1213986) groups on the phenyl rings act as electron-donating groups, which can influence the electronic structure and, consequently, the conductivity of the resulting polymer.
Various polymerization techniques can be employed to synthesize these materials. Both chemical and electrochemical oxidative polymerization methods are common. researchgate.netresearchgate.net In chemical polymerization, oxidants like iron(III) chloride (FeCl3) are used to initiate the reaction. cmu.edu Electrochemical polymerization offers the advantage of forming thin, uniform polymer films directly onto an electrode surface. acs.org The choice of solvent and supporting electrolyte can significantly impact the properties of the resulting polymer film. acs.org
The general approach involves the polymerization of thiophene (B33073) derivatives, where the this compound unit can be either the primary monomer or a comonomer. When used as a comonomer, it can be combined with other thiophene derivatives or different aromatic units to create copolymers with specific functionalities. researchgate.net This copolymerization strategy allows for precise control over the polymer's band gap, solubility, and processability.
Development of Thiophene/Thiazolothiazole Co-oligomers for Field-Effect Transistor Applications
Thiophene-based oligomers are of significant interest for applications in organic field-effect transistors (OFETs) due to their well-defined structures and promising charge-transport properties. The development of co-oligomers that incorporate both thiophene units, such as this compound, and electron-deficient moieties like thiazolothiazole has emerged as a powerful strategy.
This donor-acceptor (D-A) approach within the oligomer backbone can lead to materials with improved charge carrier mobility. The electron-rich thiophene units facilitate hole transport, while the electron-accepting thiazolothiazole units can enhance electron transport or modify the energy levels of the material.
The synthesis of these co-oligomers typically involves cross-coupling reactions, such as Suzuki or Stille coupling, which allow for the precise connection of the different aromatic units. mdpi.com The length of the oligomer, the ratio of donor to acceptor units, and the specific substitution pattern on the aromatic rings are all critical parameters that can be adjusted to optimize the performance of the resulting OFETs. Research in this area focuses on creating materials with high charge mobility, good on/off ratios, and environmental stability for practical electronic applications.
Strategies for Tailored Molecular Weight and Controlled Architecture of Thiophene-Based Macromolecules
Controlling the molecular weight and architecture of thiophene-based polymers is crucial for achieving desired material properties and device performance. Several strategies have been developed to achieve this control.
One of the most effective methods is catalyst-transfer polycondensation (CTP) . This chain-growth polymerization technique allows for the synthesis of well-defined conjugated polymers with controlled molecular weights and narrow molecular weight distributions. acs.org By carefully selecting the catalyst, monomer, and reaction conditions, it is possible to produce polymers with specific chain lengths and end-group functionalities. acs.org Nickel and palladium-based catalysts are commonly used in these polymerizations. rsc.org
Another approach involves the use of Grignard metathesis (GRIM) polymerization . This method has been successfully applied to the synthesis of regioregular poly(3-alkylthiophene)s, and variations of this technique can be used to control the molecular weight. nih.gov The regioregularity of the polymer, which refers to the specific arrangement of the side chains, is a critical factor influencing the material's properties. nih.gov
Furthermore, the molecular weight can be influenced by controlling the stoichiometry of the monomers in polycondensation reactions. youtube.com By using a slight excess of one of the bifunctional monomers or by adding a monofunctional monomer, the chain growth can be limited, resulting in a lower molecular weight polymer. youtube.com
The architectural control of thiophene-based macromolecules extends to the creation of more complex structures like block copolymers and star-shaped polymers. These advanced architectures can lead to unique self-assembly behaviors and novel material properties.
Below is a table summarizing various polymerization methods for thiophene derivatives and their key features for controlling polymer characteristics.
| Polymerization Method | Key Features for Control | Resulting Polymer Characteristics |
| Chemical Oxidative Polymerization | Oxidant type and concentration, monomer-to-oxidant ratio, solvent, temperature. | Variable molecular weights, often broad polydispersity. nih.gov |
| Electrochemical Polymerization | Applied potential, scan rate, monomer concentration, solvent, supporting electrolyte. | Controlled film thickness, morphology can be tuned. acs.org |
| Catalyst-Transfer Polycondensation (CTP) | Catalyst-to-monomer ratio, choice of catalyst and ligands, reaction time. | Controlled molecular weight, narrow polydispersity, defined end-groups. acs.org |
| Grignard Metathesis (GRIM) Polymerization | Additives, reaction temperature, nature of the Grignard reagent. | High regioregularity, potential for molecular weight control. nih.gov |
| Suzuki and Stille Cross-Coupling | Catalyst system, monomer purity, stoichiometry. | Synthesis of well-defined oligomers and polymers with alternating units. mdpi.com |
Advanced Characterization Techniques and Methodologies for 2,5 Bis 4 Methoxyphenyl Thiophene Research
Spectroscopic Analysis for Complex Structural Elucidation
Spectroscopy is fundamental to confirming the identity and purity of 2,5-Bis(4-methoxyphenyl)thiophene and probing its electronic behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the molecular structure of this compound by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.
Research Findings: Due to the molecule's symmetry, with two equivalent 4-methoxyphenyl (B3050149) groups attached to the 2 and 5 positions of the central thiophene (B33073) ring, a simplified NMR spectrum is expected.
¹H NMR: The spectrum should feature a singlet for the two equivalent protons on the thiophene ring. The two 4-methoxyphenyl substituents would each produce a pair of doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. A sharp singlet corresponding to the six protons of the two equivalent methoxy (B1213986) (-OCH₃) groups would be observed in the upfield region.
¹³C NMR: The spectrum would show a limited number of signals due to symmetry. One would expect two signals for the thiophene carbons, four signals for the aromatic carbons of the methoxyphenyl groups, and a single signal for the methoxy group carbons.
While specific spectral data for this compound is not detailed in the reviewed literature, analysis of a closely related, asymmetrical compound, 2,3,5-Tris(4-methoxyphenyl)thiophene , illustrates the power of the technique. amazonaws.com In this analogue, the lack of symmetry results in three distinct signals for the methoxy groups and a more complex set of signals for the aromatic protons, highlighting how NMR can confirm specific isomeric structures. amazonaws.com The chemical shifts for unsubstituted thiophene are approximately 7.33 ppm and 7.12 ppm for the α- and β-protons, respectively, providing a baseline for interpreting substituted derivatives.
Table 1: Representative ¹H and ¹³C NMR Data for the Related Compound 2,3,5-Tris(4-methoxyphenyl)thiophene
| Signal Type | Chemical Shift (ppm) | Description |
|---|---|---|
| ¹H NMR | 3.80, 3.81, 3.84 | Three separate singlets for the three non-equivalent -OCH₃ groups. |
| 6.81 - 7.55 | A complex series of doublets corresponding to the various non-equivalent aromatic protons. | |
| 7.20 | A singlet for the single proton on the thiophene ring. | |
| ¹³C NMR | 55.21, 55.23, 55.36 | Three distinct signals for the three non-equivalent -OCH₃ carbons. |
| 113.79 - 159.19 | A large number of signals representing the many non-equivalent carbons of the thiophene and phenyl rings. |
Source: Supporting Information, amazonaws.com
UV-Vis spectroscopy is employed to investigate the electronic properties of this compound. The absorption of light in the ultraviolet and visible regions corresponds to the excitation of electrons from lower to higher energy molecular orbitals.
Research Findings: The extended π-conjugated system, which includes the two methoxyphenyl rings and the central thiophene ring, is expected to give rise to strong absorption bands. These absorptions are primarily due to π-π* electronic transitions. For thiophene-based polymers and oligomers, these transitions typically occur at wavelengths above 300 nm, with the exact position depending on the extent of conjugation and the nature of the substituents. researchgate.net Studies on related 2,5-bis(het)aryl substituted thiophenes show strong absorption bands in the UV-Vis region. The electronic properties, and thus the absorption maxima, can be tuned by altering the substituents on the aryl rings. Furthermore, spectroelectrochemical studies on similar thiophene compounds reveal that upon oxidation, new absorption bands appear at longer wavelengths in the visible and near-infrared (NIR) regions, corresponding to the electronic transitions within the newly formed radical cations and dications. nih.gov
Infrared (IR) spectroscopy is a crucial technique for confirming the presence of specific functional groups in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Research Findings: The IR spectrum of this compound is expected to display characteristic absorption bands that confirm its structure. These include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methoxy groups, appearing just below 3000 cm⁻¹.
C=C aromatic ring stretching: A series of bands in the 1600-1450 cm⁻¹ region.
C-O ether stretching: A strong, characteristic band, often seen between 1250 cm⁻¹ and 1000 cm⁻¹.
Thiophene ring vibrations: Including C-S stretching modes, which are often found in the 850-600 cm⁻¹ region.
Analysis of related compounds provides a reference for these expected vibrations. For instance, IR (film) data for 1-methoxy-4-(3-phenylprop-2-yn-1-yl)benzene shows key peaks for the methoxy-substituted phenyl group at 1510, 1246, 1174, and 1033 cm⁻¹. rsc.org
Table 2: Representative IR Absorption Bands for Related Methoxy-Aryl Compounds
| Wavenumber (cm⁻¹) | Vibrational Mode |
|---|---|
| ~1510 | C=C Aromatic Stretch |
| ~1246 | Asymmetric C-O-C Stretch (Aryl Ether) |
| ~1174 | In-plane C-H Bending |
| ~1033 | Symmetric C-O-C Stretch (Aryl Ether) |
Source: Supporting Information, rsc.org
X-ray Diffraction and Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides data on bond lengths, bond angles, and the crystal packing of the molecules.
Research Findings: For materials like this compound, understanding the solid-state structure is critical because properties like charge mobility in organic semiconductors are highly dependent on intermolecular interactions and molecular stacking. While a specific crystal structure for the title compound was not found in the surveyed literature, studies on similar molecules demonstrate the utility of the technique. X-ray analysis of a substituted dichlorothiophene-methoxyphenyl derivative, for instance, identified it as crystallizing in the orthorhombic system with the Pbcn space group. researchgate.net Such studies reveal the dihedral angles between the planar rings and how molecules arrange themselves through intermolecular forces, which dictates the bulk material's electronic properties. Research on poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (PBTTT) showed that the polymer crystallizes into well-oriented lamellae of π-stacked chains, and that thermal annealing improves the crystalline order. uni.lu This highlights how processing affects microstructure, which is a key insight provided by X-ray scattering studies. uni.lu
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of this compound and can provide structural information through analysis of its fragmentation patterns.
Research Findings: The molecular formula of this compound is C₁₈H₁₆O₂S, corresponding to a monoisotopic mass of approximately 296.0871 Da. nih.govmit.edu High-resolution mass spectrometry (HRMS) can confirm this exact mass, distinguishing it from other compounds with the same nominal mass. ESI-HRMS analysis of related compounds has been used to definitively confirm their molecular formulas by observing characteristic isotopic clusters, especially for halogenated derivatives. researchgate.net Computational predictions of the collision cross section (CCS) for various adducts of the target molecule provide reference data for ion mobility-mass spectrometry experiments.
Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 297.09438 | 167.9 |
| [M+Na]⁺ | 319.07632 | 177.5 |
| [M-H]⁻ | 295.07982 | 178.8 |
| [M+K]⁺ | 335.05026 | 172.6 |
| [M]⁺ | 296.08655 | 173.1 |
Source: PubChemLite, nih.gov
Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Properties and Energy Levels
Electrochemical methods, particularly cyclic voltammetry (CV), are vital for assessing the redox behavior of this compound. By measuring the potential at which the compound is oxidized and reduced, CV allows for the determination of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Research Findings: Studies on series of 2,5-bis(het)aryl substituted thiophenes have shown that these compounds can be electrochemically oxidized and reduced. The redox potentials can be tuned by the choice of substituents. From the onset potentials of the first oxidation and reduction peaks in the voltammogram, the HOMO and LUMO energy levels can be estimated. These energy levels are critical parameters that determine a material's suitability for use in electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). For example, analysis of two thiophene curcuminoid molecules showed oxidation and reduction processes from which HOMO and LUMO energy levels were calculated to be -5.53 eV and -3.26 eV for one molecule, and -5.58 eV and -3.11 eV for the other. Combined spectroelectrochemical studies on related thiophenes have demonstrated the formation of stable radical cations upon the first oxidation, which can be monitored by both UV-Vis-NIR and Electron Spin Resonance (ESR) spectroscopy. nih.gov
Emerging Research Directions and Future Outlook for 2,5 Bis 4 Methoxyphenyl Thiophene
Integration into Multifunctional Material Systems
The unique electronic and photophysical properties of thiophene-based molecules make them prime candidates for integration into multifunctional material systems. Research is moving towards using building blocks like 2,5-Bis(4-methoxyphenyl)thiophene to construct sophisticated architectures such as Covalent Organic Frameworks (COFs). mdpi.com These materials can combine properties like high charge carrier mobility and strong light absorption into a single, ordered system.
The integration of this compound could lead to:
Hybrid Photovoltaics: Combining the thiophene (B33073) derivative as an organic semiconductor with inorganic nanostructures to create hybrid solar cells with tailored absorption spectra.
Sensing and Actuating Devices: Incorporating the molecule into polymers or frameworks that change their optical or electronic properties in response to external stimuli like chemicals or light, enabling applications in sensors or "smart" materials.
Bioelectronic Interfaces: Utilizing the organic nature of the compound to create materials that can interface with biological systems, for example, in biosensors or for cell imaging applications. Oligothiophenes have already been explored for such uses. mdpi.comnih.gov
Exploration of Supramolecular Assembly and Self-Organization Phenomena
The future of materials science with compounds like this compound lies in controlling their arrangement at the molecular level through supramolecular assembly. The inherent properties of the molecule—a rigid, aromatic core and specific peripheral functional groups—dictate how individual molecules interact and organize into larger, functional structures.
Key research directions include:
Crystal Engineering: Investigations into the crystal structure of related molecules, such as 2,5-bis(p-methoxyphenylhydroxymethyl)thiophene, reveal how non-covalent interactions, like short contacts between sulfur and oxygen atoms, can control molecular conformation. nih.gov Understanding these interactions for this compound will allow for the design of specific crystal packing for optimized electronic properties.
Self-Assembled Monolayers (SAMs): Studying the formation of ordered thin films on various substrates. The methoxy (B1213986) groups can influence the orientation and packing of the molecules, which is critical for performance in electronic devices.
Organic Gels: The formation of low-molecular-weight organic gels from terthiophene-based molecules has been demonstrated, showcasing a pathway to creating soft materials with self-healing or stimuli-responsive properties. nih.gov This avenue could be explored for this compound.
The planarity and potential for π-π stacking in thiophene-based structures are central to their self-organization, a phenomenon actively being explored in the development of novel COFs and other supramolecular materials. mdpi.com
Development of Sustainable and Green Synthesis Routes
Traditional methods for synthesizing thiophenes, such as the Paal–Knorr or Gewald reactions, often require harsh conditions and produce significant waste. nih.gov A major future direction is the development of environmentally benign synthesis methods, aligning with the principles of green chemistry. mdpi.com
Emerging sustainable approaches applicable to this compound include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. For instance, a novel method for synthesizing a related bis-tetronic acid derivative successfully used microwave irradiation, cutting the reaction time from 24 hours to just 15 minutes. mdpi.com
Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like Natural Deep Eutectic Solvents (NADES) or glycerol. mdpi.comresearchgate.net NADES, derived from natural components like amino acids and sugars, can act as both the solvent and catalyst and can often be recycled. mdpi.comsigmaaldrich.com
Catalyst-Free and Metal-Free Reactions: Developing synthetic protocols that avoid heavy metal catalysts, thereby reducing toxicity and simplifying purification. nih.govacgpubs.org This includes using elemental sulfur or other sulfur sources under controlled, metal-free conditions. nih.gov
These innovative techniques offer pathways to produce thiophene derivatives with higher efficiency and lower environmental impact. researchgate.netnih.gov
Table 1: Comparison of Conventional and Green Synthesis Approaches for Thiophene Derivatives
| Feature | Conventional Methods (e.g., Paal-Knorr) nih.gov | Emerging Green Methods mdpi.comresearchgate.netnih.gov |
|---|---|---|
| Solvents | Often uses hazardous organic solvents. | Utilizes green solvents (e.g., NADES, glycerol) or solvent-free conditions. |
| Catalysts | May use metal-based or harsh acid catalysts. | Employs biocatalysts, non-toxic catalysts, or catalyst-free systems. |
| Energy Source | Typically relies on conventional heating for long durations. | Employs energy-efficient techniques like microwave irradiation or ultrasound. |
| Reaction Time | Can be many hours to days. | Often significantly shorter, from minutes to a few hours. |
| Waste Generation | Can produce substantial chemical waste. | Designed to minimize waste (high atom economy) and allow for solvent recycling. |
| Starting Materials | Based on petrochemical feedstocks. | Increasing focus on using renewable starting materials. |
Advanced Device Architectures and Miniaturization Utilizing this compound
The consistent structure and predictable electronic properties of this compound make it an attractive candidate for advanced, miniaturized electronic devices. Unlike polymers, which have variable chain lengths, this well-defined molecule allows for the creation of highly ordered, crystalline thin films, which are essential for high-performance devices.
Future applications in this area focus on:
Organic Field-Effect Transistors (OFETs): The intrinsic properties of oligothiophenes are well-suited for OFETs, which form the basis of flexible displays, RFID tags, and sensors. The defined structure of this compound could lead to more reliable device performance and easier manufacturing.
Miniaturized Sensors: Thiophene derivatives are being investigated for their ability to interact with biological molecules and chemical analytes. nih.gov Docking studies have shown that thiophenes can bind to specific proteins, suggesting their potential use in highly selective biosensors. nih.gov Miniaturized arrays of such sensors could be used for rapid diagnostics.
Organic Light-Emitting Diodes (OLEDs): Thiophene-based materials are known for their photoluminescent properties. mdpi.com The specific structure of this compound will determine its emission color and efficiency, potentially enabling its use as an emitter or host material in next-generation OLED displays with improved color purity and stability.
Theoretical Guided Material Design and Predictive Modeling for Enhanced Performance
Computational chemistry is becoming an indispensable tool for accelerating materials discovery. Instead of relying solely on trial-and-error synthesis, theoretical modeling can predict the properties of a molecule like this compound before it is ever made.
This research direction involves:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) and Hartree-Fock (HF) to calculate fundamental electronic properties. epstem.net These calculations can predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which determine the material's band gap, conductivity, and how it will perform in a device. epstem.netnih.gov
Predicting Reactivity and Stability: Fukui function analysis, a computational tool, can identify the most reactive sites within a molecule. nih.gov This helps in predicting its stability and designing synthetic pathways.
Structure-Property Relationships: By systematically modifying the molecular structure in silico (e.g., by changing functional groups) and calculating the resulting properties, researchers can establish clear structure-property relationships. This allows for the rational design of new molecules based on this compound that are optimized for a specific application, such as having a lower band gap for better light absorption in solar cells or stronger intermolecular interactions for higher charge mobility in transistors.
Table 2: Key Parameters from Theoretical Modeling and Their Significance
| Calculated Parameter | Theoretical Method | Predicted Material Property/Performance |
|---|---|---|
| HOMO/LUMO Energies | DFT, HF epstem.net | Determines the electronic band gap, ionization potential, and electron affinity. Crucial for performance in solar cells and OLEDs. |
| Dipole Moment | DFT, HF epstem.net | Influences molecular packing, solubility, and the energy levels at interfaces in a device. |
| Vibrational Frequencies | DFT, HF epstem.net | Helps to identify the molecule and understand its structural stability and heat transport properties. |
| Fukui Function | DFT nih.gov | Predicts sites of electrophilic and nucleophilic attack, indicating chemical reactivity and degradation pathways. |
| Collision Cross Section (CCS) | Ion Mobility Spectrometry-Mass Spectrometry (Computational) uni.lu | Provides information on the molecule's 3D shape and size in the gas phase, useful for structural confirmation. |
Q & A
Basic: What synthetic methodologies are recommended for preparing 2,5-Bis(4-methoxyphenyl)thiophene, and how can purity be optimized?
Answer:
The compound can be synthesized via Stille coupling or Suzuki-Miyaura cross-coupling using halogenated thiophene precursors and methoxyphenyl boronic esters. For example, Stille polymerization with 2,5-bis(trimethylstannyl)thiophene derivatives and methoxyphenyl halides under microwave irradiation in anhydrous chlorobenzene yields conjugated polymers with high efficiency . Post-synthesis, purity is optimized through Soxhlet extraction (using solvents like chloroform or toluene) and chromatographic techniques (e.g., column chromatography with silica gel). Confirm purity via elemental analysis , NMR spectroscopy , and HPLC (≥98% purity threshold) .
Basic: How does the molecular structure of this compound influence its crystallographic behavior?
Answer:
The bent molecular geometry of the thiophene core enforces an upright orientation of the methoxyphenyl substituents, leading to herringbone or spine-like crystal packing (Figure 1). This arrangement arises from π-π stacking interactions between aromatic rings and van der Waals forces from methoxy groups. Such packing affects optical anisotropy and charge transport properties , as observed in similar thiophene derivatives . For precise characterization, use single-crystal X-ray diffraction (SC-XRD) and compare with CIF files from databases like the Cambridge Structural Database (CSD) .
Advanced: What advanced spectroscopic and computational methods resolve electronic structure contradictions in photophysical studies?
Answer:
Discrepancies in electronic behavior (e.g., excited-state lifetimes or bandgap variations) can be addressed using:
- Ultrafast transient absorption spectroscopy : Probes charge carrier dynamics in solution or thin films .
- Density Functional Theory (DFT) : Models HOMO-LUMO distributions and validates experimental UV-Vis/fluorescence spectra. Becke’s gradient-corrected functional (e.g., B3LYP) accurately predicts asymptotic electronic behavior .
- Electrochemical impedance spectroscopy (EIS) : Measures charge transport efficiency in device configurations .
Cross-validate results with time-resolved photoluminescence (TRPL) and electron paramagnetic resonance (EPR) to resolve ambiguities .
Advanced: How can crystallographic data inconsistencies be resolved during structural characterization?
Answer:
Conflicts in unit cell parameters or space group assignments often arise from polymorphism or solvent inclusion . Mitigation strategies include:
- Temperature-controlled SC-XRD : Reduces thermal motion artifacts.
- Powder X-ray diffraction (PXRD) : Confirms phase purity by matching experimental patterns with simulated data from SC-XRD .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O, S···π) to explain packing variations .
For metastable polymorphs, use differential scanning calorimetry (DSC) to track phase transitions .
Basic: What key physical properties must be characterized for experimental design?
Answer:
Critical properties include:
These parameters guide solvent selection, purification strategies, and device fabrication .
Advanced: What strategies enhance charge transport in organic electronic devices using this compound?
Answer:
To improve charge mobility (µ):
- Crystal engineering : Optimize π-stacking by annealing thin films or using epitaxial growth on templated substrates .
- Side-chain functionalization : Introduce alkyl groups to enhance solubility and reduce grain boundaries .
- Doping : Use Lewis acids (e.g., FeCl₃) to increase conductivity via p-type doping .
Characterize device performance using field-effect transistor (FET) configurations and space-charge-limited current (SCLC) measurements .
Advanced: How do methoxy substituents impact oxidative stability and reactivity in cross-coupling reactions?
Answer:
The electron-donating methoxy groups deactivate the aryl ring toward electrophilic substitution but enhance stability against oxidation. For cross-coupling:
- Use Pd(OAc)₂/XPhos catalytic systems to overcome steric hindrance from substituents.
- Monitor reaction progress via in situ FTIR to detect intermediate formation.
- Post-reaction, confirm regioselectivity via NOESY NMR to validate coupling positions .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Waste disposal : Segregate organic waste and consult certified agencies for incineration .
- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent photodegradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
